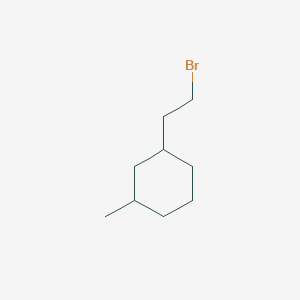
1-(2-Bromoethyl)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-methylcyclohexane is an organic compound belonging to the class of haloalkanes It consists of a cyclohexane ring substituted with a methyl group and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methylcyclohexane can be synthesized through the bromination of 3-methylcyclohexene followed by the addition of ethylene. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Alcohols, amines.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-3-methylcyclohexane involves its reactivity as a haloalkane The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-methylcyclohexane: Similar structure but with an iodine atom instead of bromine.
1-(2-Bromoethyl)-4-methylcyclohexane: Similar structure but with the methyl group at a different position on the cyclohexane ring.
Uniqueness: 1-(2-Bromoethyl)-3-methylcyclohexane is unique due to the specific positioning of the bromoethyl and methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom also makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXMKOFILDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
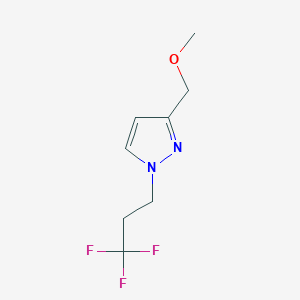
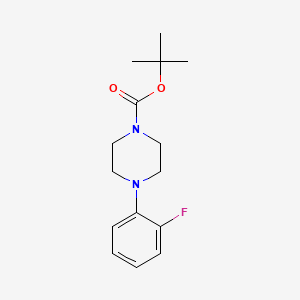
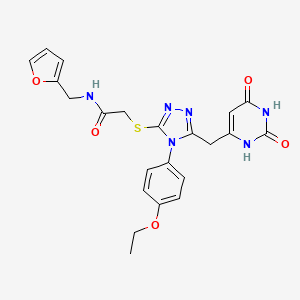
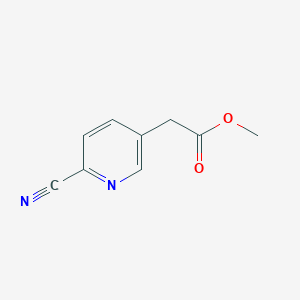
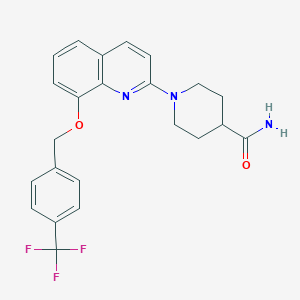

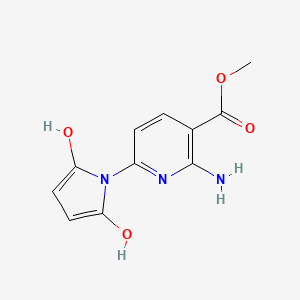
![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)
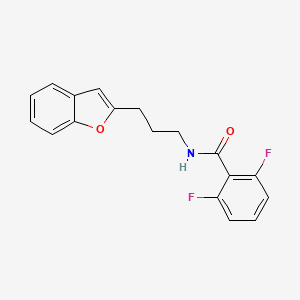
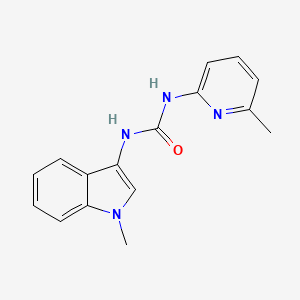
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)
![2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2709421.png)
![3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2709422.png)
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
